Enhanced Lipophilicity Drives Target Engagement vs. Unsubstituted N4 Analogs
The target compound exhibits a computed XLogP3 of 1.9, significantly higher than the simpler N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine (CAS 1502054-05-8), which has a computed XLogP3 of 1.1 [1]. The addition of the hydrophobic 2-cyclopropyl group quantitatively increases lipophilicity, a critical parameter for membrane permeability and target binding. In related pyrimidine-4,6-diamine JAK3 inhibitors, a similar increase in hydrophobicity at the 2-position was essential for achieving low nanomolar potency [2].
| Evidence Dimension | XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine (CAS 1502054-05-8): XLogP3 = 1.1 |
| Quantified Difference | Δ = +0.8 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A higher XLogP3 value indicates increased lipophilicity, which directly impacts a compound's ability to cross cell membranes and reach intracellular targets, a key criterion for selecting compounds for cellular assays.
- [1] PubChem. (2024). Computed XLogP3 values for 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine (CID 80955669) and N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine (CID 534449). National Center for Biotechnology Information. View Source
- [2] Yu, R.-N., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646-1657. View Source
